3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at the 7th position, and a piperidin-1-ylmethyl group at the 8th position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-20-9-7-15(13-21(20)28-2)17-12-16-6-8-19(25)18(22(16)29-23(17)26)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVGGZBFXHCELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCCC4)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactionsThe hydroxy group at the 7th position can be introduced via hydroxylation reactions, and the piperidin-1-ylmethyl group is typically added through nucleophilic substitution reactions involving piperidine and appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include ketone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.4 g/mol
Its structure contains a chromone backbone with specific substituents that contribute to its biological activity.
Anticancer Activity
Research indicates that chromones can exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The specific compound has been studied for its effects on different cancer cell lines, demonstrating potential as an anticancer agent.
- Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed significant inhibition of cell growth, suggesting its potential use in breast cancer therapy .
Anti-inflammatory Effects
Chromones are known for their anti-inflammatory properties. This compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases like Parkinson's disease. It is believed to protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In vitro studies showed that the compound could reduce neuronal cell death induced by neurotoxins, suggesting a protective role against neurodegeneration .
Research Findings
A comprehensive review highlighted various studies focusing on the bioactivity of chromone derivatives. The findings suggest that structural modifications can significantly enhance their therapeutic potential. For instance, introducing different substituents can improve selectivity and potency against target diseases .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 7th position and the piperidin-1-ylmethyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one include other chromen-2-one derivatives with different substituents, such as:
- 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
- 3-(3,4-Dimethoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-1-ylmethyl)-2H-chromen-2-one .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the hydroxy group and the piperidin-1-ylmethyl group enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .
Biological Activity
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, also referred to as a chromen-2-one derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a chromen-2-one core, a hydroxy group at the 7th position, and a piperidin-1-ylmethyl substituent at the 8th position. These structural elements suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
The compound's molecular formula is with a molecular weight of approximately 405.45 g/mol. Its structural characteristics include:
- Chromene Core : A bicyclic structure that contributes to its biological activity.
- Hydroxy Group : Positioned at the 7th carbon, likely involved in hydrogen bonding with biological targets.
- Piperidinyl Group : Enhances solubility and may facilitate receptor binding.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific enzymes and receptors. Research indicates that:
- The hydroxy group at position 7 plays a critical role in enhancing binding affinity to target proteins.
- The piperidinyl moiety may influence the compound's pharmacokinetics and bioavailability.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage and aging-related diseases.
Anticancer Properties
Research highlights its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of cell cycle arrest at the G2/M phase and activation of caspase pathways leading to apoptosis.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses. This suggests its potential utility in treating inflammatory diseases.
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on MCF-7 cells | IC50 value of 12 µM for growth inhibition | Suggests potential for breast cancer treatment |
| Antioxidant assay | Demonstrated a significant reduction in DPPH radical activity | Confirms strong antioxidant capabilities |
| Inflammation model | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages | Indicates potential for anti-inflammatory therapies |
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar chromen derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one | Lacks piperidinyl group | Moderate antioxidant activity |
| 3-(3,4-dimethoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one | Similar structure but different positioning of functional groups | Enhanced anticancer activity |
Q & A
Basic Research Questions
Q. How can the synthetic route for 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , where formaldehyde and piperidine are introduced to a hydroxylated coumarin precursor under controlled pH (ethanol/water solvent, pH ~9). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1.5 for amine:formaldehyde:coumarin) and reaction time (12–24 hours at 60°C). Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) enhances purity .
- Key Data : Yields typically range from 45–65%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH3), phenolic -OH (δ ~10–12 ppm), and piperidinyl protons (δ ~2.5–3.5 ppm). Coumarin carbonyl (C=O) appears at ~160–165 ppm in 13C NMR .
- IR Spectroscopy : Confirm hydroxyl (-OH stretch at 3200–3500 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 412.2 (calculated for C23H25NO6) validates molecular weight .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidinylmethyl substitution) influence the compound’s tautomerization and biological activity?
- Methodological Answer : The piperidinylmethyl group at C8 enhances solubility and enables pH-dependent tautomerization between the 7-hydroxycoumarin and keto-enol forms. Computational studies (DFT at B3LYP/6-31G* level) predict stabilization of the enol form in aqueous media, critical for DNA intercalation or enzyme inhibition. Compare tautomer populations via pH-dependent UV-Vis spectroscopy (λmax shifts from 320 nm to 350 nm) .
- Contradiction Note : Some studies report reduced activity with bulkier substituents (e.g., quinolinyl vs. piperidinyl), suggesting steric hindrance affects target binding .
Q. What computational strategies are effective for predicting binding modes to biological targets (e.g., G-quadruplex DNA)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Parameterize the compound’s flexibility (rotatable bonds in piperidinylmethyl group) and screen against G-quadruplex PDB structures (e.g., 1KF1). Prioritize groove-binding modes over intercalation due to steric constraints .
- MD Simulations (AMBER) : Simulate binding stability over 100 ns; analyze hydrogen bonds (e.g., between 7-OH and DNA phosphate backbone) and π-π stacking (dimethoxyphenyl vs. guanine quartet) .
- Key Finding : Hopping binding mechanisms (groove-to-terminal transitions) explain biphasic kinetics in surface plasmon resonance (SPR) assays .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer : Perform X-ray crystallography (SHELXL refinement) to determine the 3D structure. Critical parameters:
- Hydrogen Bonding : 7-OH forms intramolecular bonds with adjacent methoxy groups, reducing solvent accessibility.
- Piperidine Conformation : Chair vs. boat conformation affects ligand-receptor complementarity. Compare with SAR data for analogs (e.g., 8-[(dimethylamino)methyl] derivatives show 10x lower IC50 in kinase assays) .
- Data Conflict : Discrepancies in IC50 values (e.g., μM vs. nM ranges) may arise from crystallization solvents (DMSO vs. water) altering protonation states .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating anticancer activity, and how should conflicting cytotoxicity data be interpreted?
- Methodological Answer :
- MTT Assay : Test against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Normalize results to solvent-only controls (DMSO ≤0.1%).
- Contradiction Analysis : Inconsistent IC50 values (e.g., 5 μM vs. 20 μM) may stem from differences in cell permeability (logP ~2.5) or efflux pump expression (e.g., P-gp overexpression in resistant lines). Validate via ABC transporter inhibition assays .
- Advanced Tip : Combine with apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (piperidine is volatile).
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
